N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide
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Overview
Description
N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It features a cyano group, a phenylethyl group, and a dimethoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydride to form the intermediate 1-cyano-2-phenylethyl-2,6-dimethoxybenzene.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group and the phenylethyl moiety play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-2-phenylethyl)-2-phenylacetamide: Lacks the dimethoxy groups, which may affect its binding affinity and reactivity.
N-(1-cyano-2-phenylethyl)-2-(4-methoxyphenyl)acetamide: Contains a single methoxy group, leading to different electronic and steric properties.
Uniqueness
N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-2-phenylethyl)-2-(2,6-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-9-6-10-18(24-2)16(17)12-19(22)21-15(13-20)11-14-7-4-3-5-8-14/h3-10,15H,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIGUMJFRCHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)NC(CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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